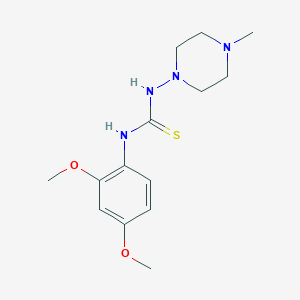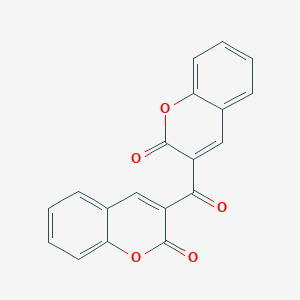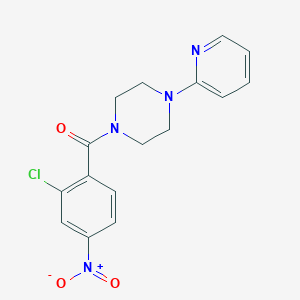![molecular formula C15H19N3O3 B5753820 1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENPA and is a derivative of piperazine. ENPA has a unique chemical structure that makes it an attractive candidate for various research purposes.
作用机制
The mechanism of action of ENPA is not fully understood. However, it is believed that ENPA exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. ENPA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
ENPA has been shown to have various biochemical and physiological effects. Studies have shown that ENPA can induce oxidative stress in cancer cells, which can lead to cell death. ENPA has also been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX, which are essential for cancer cell survival.
实验室实验的优点和局限性
ENPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ENPA is also soluble in various solvents, making it easy to work with in the lab. However, ENPA has some limitations, including its cytotoxicity, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on ENPA. One potential area of research is the development of ENPA-based anti-cancer drugs. Another potential area of research is the use of ENPA in material science, where it could be used to develop new materials with unique properties. Additionally, ENPA could be studied for its potential as a molecular probe for imaging and diagnostic purposes.
Conclusion:
In conclusion, 1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENPA has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of ENPA and to explore its potential applications in various fields.
合成方法
The synthesis of ENPA involves the reaction of piperazine with 2-nitrobenzaldehyde and ethyl acrylate. The reaction occurs in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
ENPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, ENPA has been studied for its potential as an anti-cancer agent. Studies have shown that ENPA exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells.
属性
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-16-9-11-17(12-10-16)15(19)8-7-13-5-3-4-6-14(13)18(20)21/h3-8H,2,9-12H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIAMLUVBCIZLR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)



![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)


